

Spectral Analysis of 9-Ethoxy-9-oxononanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **9-Ethoxy-9-oxononanoic acid**, a dicarboxylic acid monoester. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental methodologies, and a visualization of its synthetic pathway.

Compound Information

IUPAC Name	9-Ethoxy-9-oxononanoic acid[1]
Synonyms	Azelaic acid monoethyl ester, Ethyl hydrogen azelate, Monoethyl nonanedioate[1]
Molecular Formula	C ₁₁ H ₂₀ O ₄ [2]
Molecular Weight	216.27 g/mol [1]
CAS Number	1593-55-1[2]

Spectral Data Summary

The following tables summarize the key spectral data for **9-Ethoxy-9-oxononanoic acid**, providing a quantitative reference for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.0	Singlet (broad)	1H	-COOH
4.12	Quartet	2H	-OCH ₂ CH ₃
2.35	Triplet	2H	-CH ₂ COOH
2.28	Triplet	2H	-CH ₂ COO-
1.55 - 1.65	Multiplet	4H	-CH ₂ CH ₂ COO-, -CH ₂ CH ₂ COOH
1.25 - 1.35	Multiplet	6H	-(CH ₂) ₃ -
1.25	Triplet	3H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectral Data (Predicted, H₂O)

Chemical Shift (ppm)	Assignment
177.5	-COOH
174.0	-COO-
61.0	-OCH ₂ CH ₃
34.0	-CH ₂ COO-
33.5	-CH ₂ COOH
28.5	-(CH ₂) ₅ -
28.4	-(CH ₂) ₅ -
28.3	-(CH ₂) ₅ -
24.5	-(CH ₂) ₅ -
24.4	-(CH ₂) ₅ -
13.5	-OCH ₂ CH ₃

Table 3: Mass Spectrometry (GC-MS) Data

Property	Value
Molecular Ion (M ⁺)	m/z 216.13
Major Fragment Ions (m/z)	152, 88, 55

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Absorption Intensity	Functional Group Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid) [3]
2920-2850	Strong	C-H stretch (Alkyl)
1735-1750	Strong	C=O stretch (Ester)[3]
1700-1725	Strong	C=O stretch (Carboxylic acid)
1200-1300	Strong	C-O stretch (Ester and Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. The sample of **9-Ethoxy-9-oxononanoic acid** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation. For GC-MS analysis, the sample is first

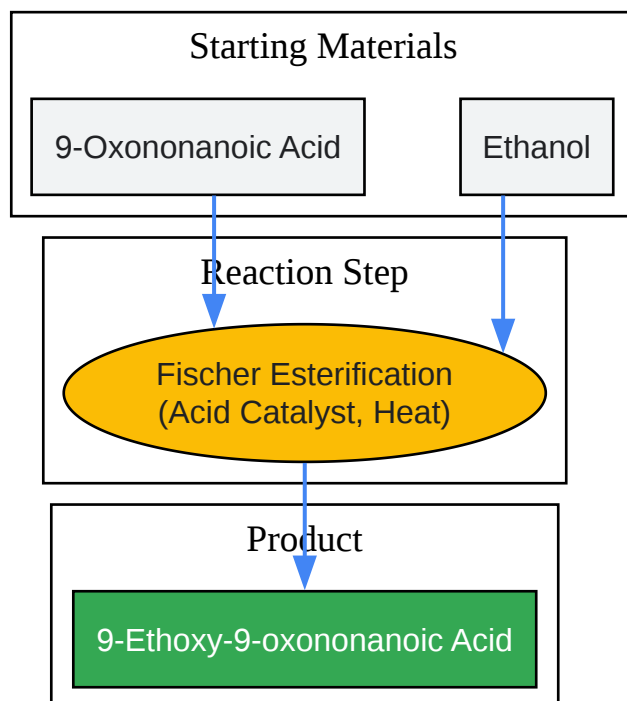
derivatized to increase its volatility. A common method involves silylation, where the carboxylic acid proton is replaced by a trimethylsilyl (TMS) group. The derivatized sample is then injected into the GC, and electron ionization (EI) is used to generate fragments for mass analysis.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **9-Ethoxy-9-oxononanoic acid**, the spectrum can be acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

Synthetic Workflow

9-Ethoxy-9-oxononanoic acid can be synthesized through the Fischer esterification of 9-oxononanoic acid. This process provides a straightforward method for the preparation of the monoester.

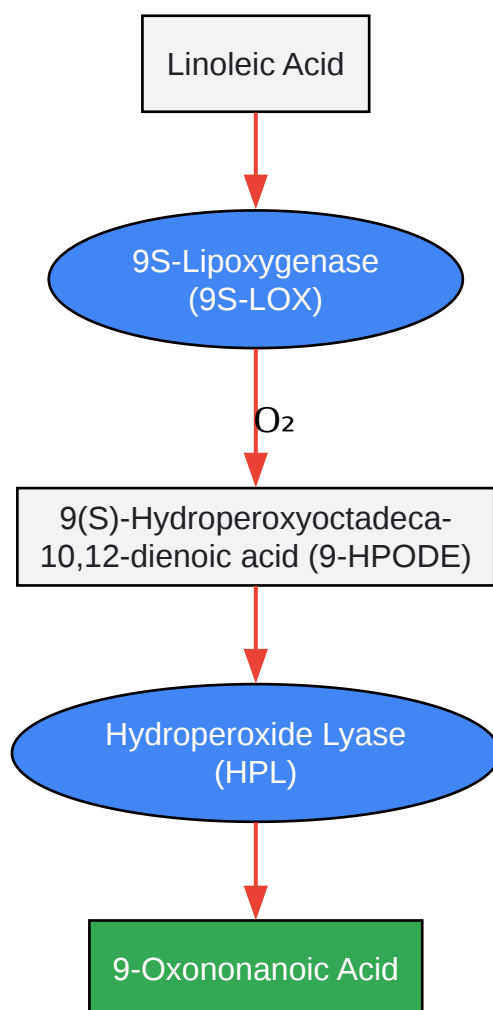


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Caption: Synthesis of **9-Ethoxy-9-oxononanoic acid**.

Biosynthetic Pathway of Precursor

The precursor, 9-oxononanoic acid, can be synthesized from linoleic acid through a two-step enzymatic process, highlighting a green chemistry approach to obtaining this intermediate.[4][5]



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Caption: Biosynthesis of 9-oxononanoic acid.

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